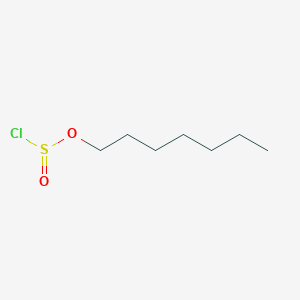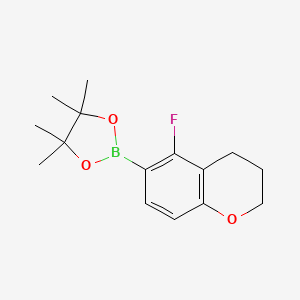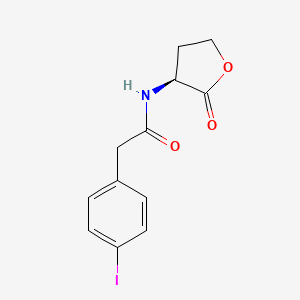![molecular formula C23H28FN5O2 B15287474 (NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine](/img/structure/B15287474.png)
(NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine is a complex organic molecule with significant applications in various scientific fields. This compound is known for its unique structural features, which include a benzoxazole ring, a piperidine moiety, and a pyrido[1,2-a]pyrimidine core. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor to form the benzoxazole ring. Common reagents include fluorinated aromatic compounds and suitable cyclizing agents.
Piperidine Introduction: The piperidine moiety is introduced through nucleophilic substitution reactions, often using piperidine derivatives and alkyl halides.
Pyrido[1,2-a]pyrimidine Core Formation: This core structure is synthesized through multi-step reactions involving condensation and cyclization reactions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and advanced purification methods are often employed to scale up the production process.
化学反应分析
Types of Reactions
(NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
(NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and psychiatric conditions.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of (NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
(NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine: can be compared with other similar compounds, such as:
Paliperidone: A similar compound with a benzoxazole ring and piperidine moiety, used as an antipsychotic medication.
Risperidone: Another antipsychotic with a similar core structure, used in the treatment of schizophrenia and bipolar disorder.
Ocaperidone: A compound with a similar pyrido[1,2-a]pyrimidine core, investigated for its potential therapeutic applications.
The uniqueness of This compound lies in its specific combination of structural features, which contribute to its distinct chemical reactivity and potential biological activities.
属性
分子式 |
C23H28FN5O2 |
|---|---|
分子量 |
425.5 g/mol |
IUPAC 名称 |
(NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine |
InChI |
InChI=1S/C23H28FN5O2/c1-15-18(23(26-30)29-10-3-2-4-21(29)25-15)9-13-28-11-7-16(8-12-28)22-19-6-5-17(24)14-20(19)31-27-22/h5-6,14,16,30H,2-4,7-13H2,1H3/b26-23+ |
InChI 键 |
XDFWMDBUYFSLPE-WNAAXNPUSA-N |
手性 SMILES |
CC1=C(/C(=N\O)/N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
规范 SMILES |
CC1=C(C(=NO)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


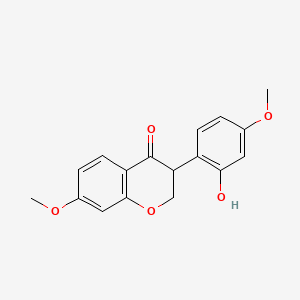
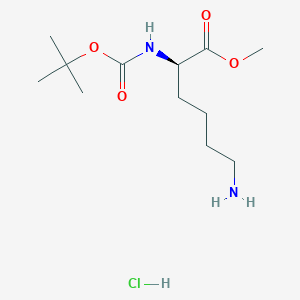
![2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B15287415.png)
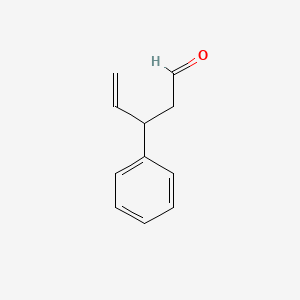
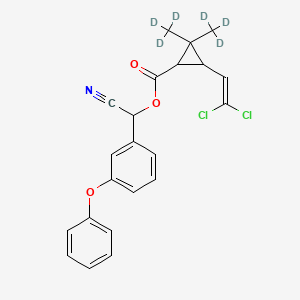
![3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid](/img/structure/B15287429.png)
![[2-(Benzoyloxymethyl)-3-oxocyclobutyl]methyl benzoate](/img/structure/B15287436.png)
![[3,4,5-Triacetyloxy-6-[3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15287437.png)
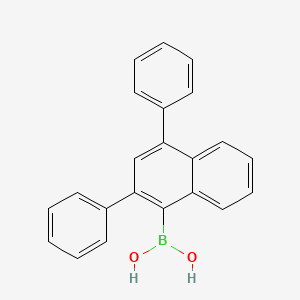
![8-bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride](/img/structure/B15287463.png)
